CES2 Inhibitory Potency: 921571-29-1 vs. Reference Inhibitors
The target compound exhibits an IC50 of 20 nM against human CES2 in a liver microsome assay, a potency that is approximately 60-fold stronger than the widely used CES2 inhibitor loperamide (IC50 = 1.2 µM) and comparable to the highly optimized natural product derivative compound 15 (IC50 = 20 nM) [1][2]. This nanomolar potency places it in the top tier of known CES2 inhibitors.
| Evidence Dimension | Inhibitory Potency (IC50) against human CES2 |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | Loperamide: 1.2 µM; Compound 15 (Glycyrrhetinic acid derivative): 20 nM |
| Quantified Difference | ~60-fold more potent than loperamide; equipotent to compound 15 |
| Conditions | Human liver microsomes, fluorescein diacetate substrate, 10-minute preincubation [1]; Compound 15: Recombinant hCE2, fluorescence assay [2] |
Why This Matters
High potency allows for low working concentrations, reducing the risk of solvent-mediated artifacts and off-target interactions in complex biological matrices.
- [1] BindingDB Entry BDBM50154561. IC50=20 nM for CES2 using fluorescein diacetate substrate in human liver microsomes. View Source
- [2] Zou, L. W., et al. (2017). Design, synthesis, and structure-activity relationship study of glycyrrhetinic acid derivatives as potent and selective inhibitors against human carboxylesterase 2. European Journal of Medicinal Chemistry, 146, 599-610. View Source
